molecular formula C9H23N3 B147387 1,1,4,7,7-Pentamethyldiethylenetriamine CAS No. 3030-47-5

1,1,4,7,7-Pentamethyldiethylenetriamine

Cat. No.: B147387
CAS No.: 3030-47-5
M. Wt: 173.3 g/mol
InChI Key: UKODFQOELJFMII-UHFFFAOYSA-N
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Description

1,1,4,7,7-Pentamethyldiethylenetriamine is an organic compound with the chemical formula C₉H₂₃N₃. It is a colorless liquid that is highly soluble in water and other organic solvents. This compound is known for its use as a tridentate ligand in organolithium chemistry, where it helps to modify the reactivity of organolithium compounds .

Mechanism of Action

Target of Action

1,1,4,7,7-Pentamethyldiethylenetriamine, also known as Pentamethyldiethylenetriamine or PMDTA, is primarily used as a ligand in organolithium chemistry . It is a basic, bulky, and flexible tridentate ligand . The primary targets of PMDTA are organolithium compounds .

Mode of Action

PMDTA interacts with its targets, the organolithium compounds, by binding to the lithium center . This binding enhances the reactivity of organolithium compounds . PMDTA behaves analogously to the di-tertiary amine TMEDA, but since it is tridentate, it binds more strongly to lithium . In contrast to TMEDA, PMDTA forms monomeric complexes with organolithium compounds .

Biochemical Pathways

The biochemical pathways affected by PMDTA primarily involve the reactivity of organolithium compounds . PMDTA modifies the reactivity of these compounds, which deaggregate in the presence of Lewis bases . Both PMDTA and TMEDA affect the regiochemistry of metalation .

Pharmacokinetics

It is known that pmdta is miscible in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PMDTA’s action is an enhancement of the reactivity of organolithium compounds . This increased reactivity can be utilized in various chemical reactions, including the synthesis of polymers .

Action Environment

PMDTA is sensitive to air and moisture . It should be stored under inert gas and is incompatible with strong oxidizing agents and strong acids . These environmental factors can influence the action, efficacy, and stability of PMDTA.

Preparation Methods

1,1,4,7,7-Pentamethyldiethylenetriamine is typically synthesized from diethylenetriamine through the Eschweiler-Clarke reaction. This reaction involves the use of formaldehyde and formic acid to methylate the amine groups . The general reaction is as follows: [ \text{(H}_2\text{N[CH}_2\text{]}_2\text{)}_2\text{NH} + 5\text{CH}_2\text{O} + 5\text{HCO}_2\text{H} \rightarrow \text{(Me}_2\text{N[CH}_2\text{]}_2\text{)}_2\text{NMe} + 5\text{CO}_2 + 5\text{H}_2\text{O} ]

For industrial production, the compound can also be synthesized using a high-pressure reactor with a palladium on carbon catalyst. This method involves the hydrogenation of diethylenetriamine in the presence of formaldehyde .

Chemical Reactions Analysis

1,1,4,7,7-Pentamethyldiethylenetriamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to form simpler amines.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,4,7,7-Pentamethyldiethylenetriamine is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

1,1,4,7,7-Pentamethyldiethylenetriamine is unique due to its tridentate ligand properties. Similar compounds include:

This compound stands out due to its ability to form highly stable, monomeric complexes with organolithium compounds, which significantly enhances their reactivity .

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine
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InChI

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKODFQOELJFMII-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCN(C)CCN(C)C
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Molecular Formula

C9H23N3
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DSSTOX Substance ID

DTXSID7029249
Record name 1,1,4,7,7-Pentamethyldiethylenetriamine
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Molecular Weight

173.30 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl-
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Record name N,N,N',N',N"-Pentamethyldiethylenetriamine
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Vapor Pressure

0.3 [mmHg]
Record name N,N,N',N',N"-Pentamethyldiethylenetriamine
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CAS No.

3030-47-5
Record name Pentamethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-
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Record name Pentamethyldiethylenetriamine
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Record name 1,1,4,7,7-Pentamethyldiethylenetriamine
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Record name Bis(2-dimethylaminoethyl)(methyl)amine
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Record name PENTAMETHYLDIETHYLENETRIAMINE
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Synthesis routes and methods

Procedure details

A one-pot reaction process for the coproduction of two polyurethane catalysts which comprises reacting excess diethylenetriamine (DETA) in a reaction vessel with propylene oxide in the presence of a hydrogenation catalyst under conditions and for a period of time to essentially completely react the propylene oxide to give a mixture of DETA and N-2-hydroxypropyldiethylenetriamine (HPDETA), adding formaldehyde and hydrogen to the reaction vessel, reacting the DETA and HPDETA with the formaldehyde and hydrogen under conditions to effect permethylation of the DETA and HPDETA to afford N,N,N',N',N"-pentamethyldiethylenetriamine (PMDETA), a polyurethane catalyst, and N-2-hydroxypropyl-N,N',N',N"-tetramethyldiethylenetriamine (HPTMDETA) a nonfugitive polyurethane catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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